4-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole is a synthetic compound that belongs to the class of pyrazoles, which are characterized by a five-membered ring containing two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating neurodegenerative disorders and as a scaffold for developing new drugs. The unique trifluoromethoxy group enhances its electronic properties, making it a subject of interest in various scientific studies.
The compound is classified under organic compounds, specifically within the subclass of heterocycles known as pyrazoles. Pyrazoles are further categorized into phenylpyrazoles when they contain a phenyl group attached to the pyrazole structure. The molecular formula for 4-[4-(trifluoromethoxy)phenyl]-1H-pyrazole is , with a molecular weight of approximately 263.2 g/mol .
The synthesis of 4-[4-(trifluoromethoxy)phenyl]-1H-pyrazole can be achieved through several methodologies, with the Vilsmeier-Haack reaction being one of the most efficient approaches. This method involves the reaction of hydrazones with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures.
The structure of 4-[4-(trifluoromethoxy)phenyl]-1H-pyrazole features a pyrazole ring substituted with a trifluoromethoxy group at one phenyl position. The molecular structure can be visualized as follows:
This configuration allows for significant electronic interactions due to the presence of electronegative fluorine atoms, which can influence the compound's reactivity and biological activity .
4-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole can participate in various chemical reactions typical of pyrazole derivatives:
The mechanism of action for compounds like 4-[4-(trifluoromethoxy)phenyl]-1H-pyrazole often involves interaction with biological targets such as enzymes or receptors. For instance, its potential role in neurodegenerative diseases may involve:
Research indicates that modifications in the electronic properties due to the trifluoromethoxy group significantly impact these interactions .
The physical properties of 4-[4-(trifluoromethoxy)phenyl]-1H-pyrazole include:
Chemical properties include stability under standard laboratory conditions but may undergo degradation or react under extreme pH or temperature conditions .
The applications of 4-[4-(trifluoromethoxy)phenyl]-1H-pyrazole extend into various fields:
Research continues to explore its full potential across these domains, highlighting its versatility as a chemical scaffold .
4-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole (C₁₀H₇F₃N₂O) is a structurally distinct heterocyclic compound featuring a pyrazole core linked to a trifluoromethoxy-substituted phenyl ring at the 4-position. This configuration merges the versatile pharmacological profile of the pyrazole scaffold with the unique physicochemical properties imparted by the trifluoromethoxy (OCF₃) group. The compound's molecular weight is 228.17 g/mol, with a SMILES representation of C1=CC(=CC=C1C2=CNN=C2)C(F)(F)F
and an InChIKey of UNXSFMWWHHIALZ-UHFFFAOYSA-N
[2]. Predicted collision cross-section (CCS) values for its adducts range from 130.5 Ų ([M+H-H₂O]⁺) to 181.7 Ų ([M+CH₃COO]⁻), indicating moderate molecular compactness [2]. Its emergence in medicinal chemistry reflects strategic molecular design aimed at optimizing target engagement, metabolic stability, and membrane permeability—attributes critical for bioactive compound development.
The pyrazole ring (C₃H₄N₂) is a five-membered, electron-rich diazole heterocycle characterized by two adjacent nitrogen atoms (N1-pyrrole-like, N2-pyridine-like). This arrangement confers amphoteric properties, enabling interactions with both acidic and basic biological targets [8] [10]. Key structural attributes include:
Table 1: Bioactive Pyrazole Scaffolds and Their Substitution Patterns [1] [3] [4]
Compound Class | Core Substitution Pattern | Biological Activity | Example Drug/Candidate |
---|---|---|---|
1,3-Diphenylpyrazole | 1-Ph, 3-Ph, 4-H/CHO | Anti-inflammatory, Antibacterial | Celecoxib (COX-2 inhibitor) |
4-Aminopyrazole | 4-NH₂ | Kinase inhibition (CDK, Aurora) | AT7519, AT9283 |
5-Aminopyrazole | 5-NH₂ | Insecticidal (GABAₐ antagonist) | Fipronil |
3,5-Disubstituted pyrazole | 3-Ar, 5-Ar | Tubulin polymerization inhibition | Combretastatin analogs |
Trifluoromethylpyrazole | 3-CF₃ or 5-CF₃ | Antimicrobial, Antiviral | See [3] [6] |
The trifluoromethoxy (-OCF₃) group on the para-position of the phenyl ring profoundly alters the compound's electronic, lipophilic, and steric profiles:
Table 2: Impact of Para-Substituents on Pyrazole-Phenyl Bioactivity [3] [6] [8]
Para-Substituent | Electronic Effect (σₚ) | Antimicrobial MIC vs. S. aureus (μg/mL) | Relative Potency |
---|---|---|---|
-H | 0.00 | >50 | Low |
-OCH₃ | -0.27 (EDG) | 12.5–25 | Moderate |
-Cl | +0.23 (EWG) | 0.78–3.12 | High |
-Br | +0.23 (EWG) | 0.78–1.56 | High |
-CF₃ | +0.54 (EWG) | 0.78–3.125 | High |
-OCF₃ | +0.35 (EWG) | 0.39–1.56 | High |
-NO₂ | +0.78 (EWG) | 0.78–6.25 | Variable |
SAR studies of pyrazole antimicrobials reveal that -OCF₃ derivatives (e.g., compound 48 in [3]) achieve MIC values as low as 0.39 μg/mL against Staphylococcus aureus, outperforming methoxy analogs and rivaling chloro/bromo substituents. This synergy arises from balanced hydrophobicity and electrophilicity, enhancing target affinity while maintaining solubility [3].
The integration of pyrazole and trifluoromethoxy motifs evolved through three key phases:
Table 3: Key Milestones in Trifluoromethoxy-Pyrazole Development [3] [6] [8]
Year | Development | Significance |
---|---|---|
1883 | Pyrazole term coined by Ludwig Knorr | Foundation of pyrazole chemistry |
1928 | First correct synthesis of pyrazolo[3,4-b]quinoline by Niementowski | Validation of fused pyrazole systems |
1996 | Fipronil introduced as insecticide | Demonstrated bioactivity of CF₃-phenylpyrazoles |
2010 | Vilsmeier synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole-4-carbaldehydes | Enabled diverse C4-functionalized trifluoromethylpyrazoles [6] |
2021 | 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazoles as anti-MRSA agents (MIC ≤ 0.78 μg/mL) | Validated -OCF₃/-CF₃ pyrazoles for antimicrobial development [3] |
2023 | Pirtobrutinib approval (BTK inhibitor with pyrazole core) | Clinical application of pyrazole kinase inhibitors [10] |
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: